An In-Depth Technical Guide to 2,6-Difluoro-3-methylanisole
An In-Depth Technical Guide to 2,6-Difluoro-3-methylanisole
CAS Number: 261763-33-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6-Difluoro-3-methylanisole, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document, intended for a scientific audience, delves into the compound's properties, synthesis, analytical methodologies, and safety considerations, underpinned by field-proven insights and authoritative references.
Core Compound Identity and Properties
2,6-Difluoro-3-methylanisole is a substituted anisole derivative characterized by the presence of two fluorine atoms and a methyl group on the benzene ring. Its unique substitution pattern imparts specific electronic and steric properties that are valuable in the design of novel molecules.
Table 1: Physicochemical Properties of 2,6-Difluoro-3-methylanisole
| Property | Value | Source(s) |
| CAS Number | 261763-33-1 | [1][2] |
| Molecular Formula | C₈H₈F₂O | [1] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| Appearance | Colorless Liquid | [2] |
| Purity | Typically ≥98% | [2] |
Synthesis of 2,6-Difluoro-3-methylanisole: A Plausible Synthetic Approach
While specific, detailed synthetic protocols for 2,6-Difluoro-3-methylanisole are not extensively documented in readily available literature, a highly plausible and efficient method involves the methylation of its corresponding phenol precursor, 2,6-Difluoro-3-methylphenol (CAS: 261763-46-6).[3][4] This approach is a standard and widely utilized transformation in organic synthesis.
The causality behind this experimental choice lies in the high reactivity of the phenolic hydroxyl group towards methylation agents. The electron-withdrawing nature of the two fluorine atoms enhances the acidity of the phenol, facilitating its deprotonation to form a phenoxide, which then acts as a potent nucleophile.
Conceptual Experimental Protocol: Methylation of 2,6-Difluoro-3-methylphenol
This protocol is a representative, conceptual procedure based on standard methylation reactions of phenols. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Step 1: Deprotonation of the Phenol
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,6-Difluoro-3-methylphenol (1.0 eq) in a suitable anhydrous solvent such as acetone or N,N-dimethylformamide (DMF).
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Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution. The base will deprotonate the phenol to form the corresponding potassium phenoxide.
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Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
Step 2: Methylation
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To the stirred suspension, add a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.1-1.5 eq) dropwise at room temperature. The choice of methylating agent may influence reaction time and workup procedures.
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After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Continue heating until the starting material is consumed.
Step 3: Work-up and Purification
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Cool the reaction mixture to room temperature and filter off the inorganic salts.
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Remove the solvent from the filtrate under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine to remove any remaining inorganic impurities and unreacted base.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-Difluoro-3-methylanisole.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final product.
Caption: Synthetic workflow for the preparation of 2,6-Difluoro-3-methylanisole.
Analytical Methodologies: Quality Control and Characterization
The purity and identity of 2,6-Difluoro-3-methylanisole are typically confirmed using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful tool for both qualitative and quantitative analysis of this and related fluorinated anisole derivatives.
Illustrative GC-MS Analytical Protocol
The following is a general GC-MS method that can be adapted and optimized for the analysis of 2,6-Difluoro-3-methylanisole.
Table 2: Illustrative GC-MS Parameters
| Parameter | Suggested Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Standard, reliable instrumentation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of aromatic compounds. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Inert carrier gas providing good separation efficiency. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A typical temperature program for separating compounds with moderate volatility. |
| Mass Spectrometer | Agilent 5977B or equivalent | Provides sensitive detection and mass fragmentation data. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Scan Range | m/z 40-400 | Covers the expected molecular ion and fragment ions of the analyte. |
Data Interpretation: The identity of 2,6-Difluoro-3-methylanisole can be confirmed by its retention time and the mass spectrum, which should show the molecular ion peak (m/z 158) and a characteristic fragmentation pattern.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the methyl group protons (a singlet around 2.2-2.4 ppm). The aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbons attached to fluorine will exhibit characteristic C-F coupling.
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¹⁹F NMR: The fluorine NMR spectrum will provide information on the chemical environment of the two fluorine atoms.
Safety and Handling
Based on available safety data for similar compounds, 2,6-Difluoro-3-methylanisole should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[2]
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Hazards: May cause skin and serious eye irritation. May also cause respiratory irritation.[2]
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Precautions: Avoid breathing vapors, mist, or gas. Wear protective gloves, protective clothing, eye protection, and face protection.[2]
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Applications in Research and Development
Fluorinated organic molecules are of significant interest in drug discovery and materials science due to the unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. 2,6-Difluoro-3-methylanisole serves as a valuable building block for the synthesis of more complex molecules with potential applications as:
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Pharmaceutical Intermediates: The substituted anisole scaffold can be further functionalized to create novel drug candidates.
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Agrochemicals: Fluorinated compounds often exhibit potent biological activity, making them useful in the development of new pesticides and herbicides.
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Functional Materials: The electronic properties of the molecule may be exploited in the design of advanced materials with specific optical or electronic characteristics.
Conclusion
2,6-Difluoro-3-methylanisole is a fluorinated aromatic compound with significant potential as a building block in various fields of chemical research. This guide provides a foundational understanding of its properties, a plausible synthetic approach, analytical methodologies for its characterization, and essential safety information. As research into fluorinated compounds continues to expand, the utility of versatile synthons like 2,6-Difluoro-3-methylanisole is expected to grow, enabling the development of new and innovative molecules.
References
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PubChem. (n.d.). 2,6-Difluoro-3-methylphenol. Retrieved from [Link]
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Scribd. (n.d.). GC-MS Method for Anisole Detection. Retrieved from [Link]
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MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Retrieved from [Link]
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Ayala Cabrera, J. F. (2020). New Analytical Methodologies based on Chromatography-Atmospheric Pressure Ionization- Mass Spectrometry for the Determination of Halogenated Organic Contaminants. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 261763-33-1 Cas No. | 2,6-Difluoro-3-methylanisole | Apollo [store.apolloscientific.co.uk]
- 3. 2,6-Difluoro-3-methylphenol | C7H6F2O | CID 2774152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Difluoro-3-methylphenol | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]



